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Compound of Interest

Compound Name: 3"-Demethylchartreusin
CAS No.: 128229-64-1
Cat. No.: B161973
Get Quote
. J

Introduction & Compound Profile

3"-Demethylchartreusin is a naturally occurring glycosidic antibiotic and a structural analog of
chartreusin, isolated from Streptomyces chartreusis.[1] It shares the planar pentacyclic
aglycone (chartarin) with its parent compound but differs in the glycosidic moiety, specifically
lacking the methyl group at the 3"-position of the terminal sugar.

Biologically, 3"-Demethylchartreusin acts as a potent Topoisomerase Il poison.[2][3] Unlike
catalytic inhibitors, it stabilizes the "cleavable complex" between DNA and Topoisomerase II,
preventing DNA religation and generating permanent double-strand breaks that trigger
apoptosis. Due to its structural similarity to the clinical candidate IST-622 (which metabolizes to
related chartreusin analogs), 3"-Demethylchartreusin is a critical reference compound for
structure-activity relationship (SAR) studies in oncology.[2]

Chemical Profile
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Property Specification
CAS Number 128229-64-1
Molecular Formula C31H30014
Molecular Weight 626.56 Da
] DNA Intercalation (GC-rich specificity),
Mechanism . -
Topoisomerase Il Poisoning
B Soluble in DMSO (>10 mM); Poorly soluble in
Solubility
water
- Light Sensitive (protect from direct light); Stable
Stability

at -20°C for 12 months

Mechanism of Action

The following diagram illustrates the pharmacological cascade of 3"-Demethylchartreusin,

from cellular entry to apoptotic signaling.
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Figure 1: Pharmacological cascade of 3"-Demethylchartreusin inducing apoptosis via Topo Il
poisoning.[2]

Material Preparation & Handling[1]
Stock Solution Preparation

Critical Warning: 3"-Demethylchartreusin is a yellow pigment that degrades upon prolonged
exposure to ambient light.[2] All handling should be performed under low-light conditions or
using amber vessels.[2]

Weighing: Accurately weigh 1-5 mg of 3"-Demethylchartreusin powder into a sterile,
amber glass vial.

e Solvent: Add sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a
concentration of 10 mM.[2]

o Calculation: Volume (pL) = [Mass (mg) / 626.56] x 100,000.[2]

 Dissolution: Vortex vigorously for 30—60 seconds. If particulate matter remains, sonicate in a
water bath at room temperature for 5 minutes.

o Aliquot & Storage: Dispense into single-use aliquots (e.g., 20-50 L) to avoid freeze-thaw
cycles. Store at -20°C (short term) or -80°C (long term).

Working Solutions
e Dilute the 10 mM stock in complete cell culture medium immediately prior to use.

e DMSO Limit: Ensure the final DMSO concentration in the assay well is < 0.5% (v/v) to
prevent solvent toxicity.

o Example: To make a 10 puM treatment solution, dilute 1 pL of 10 mM stock into 999 pL of
medium (0.1% DMSO).

Protocol A: Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the ICso (half-maximal inhibitory concentration) of 3"-
Demethylchartreusin against tumor cell lines (e.g., L1210, MCF-7, A549).[2]
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Reagents

o Target cells (log-phase growth)[2]
e MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit[2]
o 96-well clear bottom plates (tissue culture treated)

o Microplate reader (Absorbance: 570 nm for MTT, 450 nm for CCK-8)[2]

Procedure

e Seeding: Seed cells into 96-well plates.

o Adherent cells: 3,000-5,000 cells/well in 100 uL medium. Allow to attach overnight (12-24
h).

o Suspension cells: 10,000-20,000 cells/well in 100 pL medium. Proceed to treatment
immediately.

o Treatment: Prepare a serial dilution of 3"-Demethylchartreusin (e.g., 8 points, 3-fold
dilutions starting at 10 uM: 10, 3.33, 1.11, 0.37, 0.12, 0.04, 0.013, 0 uM).

o Include a Vehicle Control (0.1% DMSO only).
o Include a Positive Control (e.g., Etoposide or Doxorubicin).

¢ Incubation: Add 100 pL of 2X drug solution to wells (final volume 200 pL). Incubate for 48 to
72 hours at 37°C, 5% CO:s.

e Readout (MTT Method):

[¢]

Add 20 pL MTT stock to each well. Incubate 3—4 hours at 37°C.

[¢]

Carefully aspirate medium (for adherent) or centrifuge plate (for suspension).

o

Add 150 pL DMSO to dissolve formazan crystals. Shake for 10 min.

Measure absorbance at 570 nm.

(¢]
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e Analysis: Normalize data to Vehicle Control (100% viability). Fit the dose-response curve
using a non-linear regression (4-parameter logistic model) to calculate ICso.[2]

Protocol B: Topoisomerase Il Relaxation Assay

This cell-free assay confirms if 3"-Demethylchartreusin inhibits the catalytic activity of
Topoisomerase Il by preventing the relaxation of supercoiled plasmid DNA.

Reagents

e Human Topoisomerase lla (Topo 1) Enzyme Kit (commercially available)[2]

Supercoiled Plasmid DNA (e.g., pBR322 or pHOT1), 200 ng/reaction[2]

Assay Buffer (usually 10 mM Tris-HCI, 50 mM KCI, 5 mM MgClz, 2 mM ATP)[2]

Stop Solution (SDS/Proteinase K)[2]

Agarose (1%) and TAE Buffer

Procedure

o Master Mix: Prepare Assay Buffer containing ATP and Plasmid DNA.

o Compound Addition:

o

Tube 1: Negative Control (DNA only, no enzyme).

[e]

Tube 2: Positive Enzyme Control (DNA + Topo Il + DMSO).[2]

o

Tubes 3-6: 3"-Demethylchartreusin (Graded concentrations: 0.1, 1, 10, 50 puM).[2]

[¢]

Tube 7: Reference Inhibitor (Etoposide, 100 uM).[2]
e Reaction Initiation: Add 1-2 units of Topo Il enzyme to tubes 2—7.

e |ncubation: Incubate at 37°C for 30 minutes.
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e Termination: Add Stop Solution (containing 1% SDS and Proteinase K) to digest the enzyme
and release trapped DNA. Incubate at 50°C for 15 minutes.

o Electrophoresis:
o Load samples onto a 1% agarose gel (without Ethidium Bromide).
o Run at 2-3 V/cm for 2—-3 hours.

o Stain gel with Ethidium Bromide or SYBR Safe after the run (post-staining is crucial to
distinguish relaxed vs. supercoiled bands accurately).

e Interpretation:

o Active Enzyme (Tube 2): DNA appears as a ladder of relaxed topoisomers (slower
migration).

o Inhibited Enzyme (Tube 3-7): DNA remains in the supercoiled band (fast migration) if the
drug prevents relaxation.

o Note: As a Topo Il poison, 3"-Demethylchartreusin may also induce linear DNA formation
if the cleavage complex is not reversed.[2]

Experimental Workflow Visualization

________________________________
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Figure 2: Step-by-step experimental workflow for validating 3"-Demethylchartreusin activity.
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Troubleshooting & Optimization

Issue Possible Cause Solution

_ _ Warm media to 37°C before
o ) High concentration or cold )
Precipitation in Media gi adding drug.[2] Do not exceed
media
100 pM in aqueous buffer.

Fill outer wells of 96-well plate
Inconsistent ICso Evaporation or Edge Effect with PBS. Use a humidity

chamber.

Ensure ATP in assay buffer is
No Topo Il Inhibition ATP degradation fresh (add immediately before

use).

Perform all steps in a biosafety
Compound Degradation Light exposure cabinet with lights dimmed or

use amber tubes.

References

Isolation & Structure: Kon, K., et al. (1990).[4] "Synthesis and cytostatic activity of the
antitumor antibiotic chartreusin derivatives." The Journal of Antibiotics, 43(4), 372-382.[2]
Link

Mechanism of Action: Christmann-Franck, S., et al. (2004).[2] "Chartreusin analogues as
topoisomerase Il inhibitors: chemical synthesis and biological evaluation.” Journal of
Medicinal Chemistry, 47(27), 6840-6849.[2] Link

Clinical Relevance (IST-622): Asai, G., et al. (2002).[2] "Pharmacokinetic and
pharmacodynamic study of IST-622, a novel synthetic derivative of chartreusin.” Cancer
Chemotherapy and Pharmacology, 49(6), 468-474.[2] Link

Topo Il Assay Methodology: Fortune, J. M., & Osheroff, N. (2000). "Topoisomerase Il as a
target for anticancer drugs: when enzymes stop being nice.” Progress in Nucleic Acid
Research and Molecular Biology, 64, 221-253.[2] Link

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://pubmed.ncbi.nlm.nih.gov/2351612/
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F2351612%2F
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F15615533%2F
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F12107552%2F
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Demethylchartreusin
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F10697411%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161973?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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